6-氧代-6-苯基己酰氯

描述

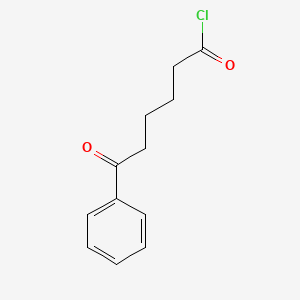

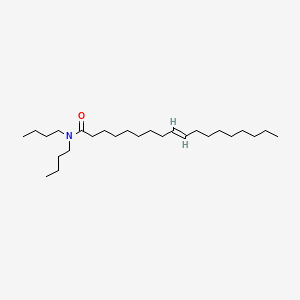

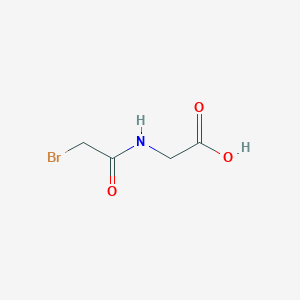

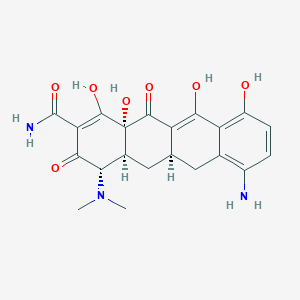

6-Oxo-6-phenylhexanoyl chloride (OPC) is a chemical compound with the molecular formula C12H13ClO2 . It is widely used in scientific research.

Synthesis Analysis

The synthesis of 6-Oxo-6-phenylhexanoyl chloride involves Friedel-Crafts acylation of benzene with ester chlorides of dicarboxylic acids . The resulting esters are then hydrolyzed to the free acids . These acids are converted to the corresponding chlorides using thionyl chloride or phosphorus trichloride .Molecular Structure Analysis

The molecular structure of 6-Oxo-6-phenylhexanoyl chloride consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Chemical Reactions Analysis

6-Oxo-6-phenylhexanoyl chloride has been used in acylation reactions with various aromatic systems . For example, it has been used in the acylation of ferrocene, ruthenocene, and tricarbonyl(7j-cyclopentadienyl)manganese .Physical And Chemical Properties Analysis

The molecular weight of 6-Oxo-6-phenylhexanoyl chloride is 224.68 g/mol. More detailed physical and chemical properties are not available in the search results.Relevant Papers The paper “Acylations of metallocenes with co-oxo-co-phenylalkanoyl chlorides” discusses the use of 6-Oxo-6-phenylhexanoyl chloride in acylation reactions . Another paper titled “N-Acylhomoserine lactone quorum-sensing molecules are modified and degraded by Rhodococcus erythropolis W2 by both amidolytic and novel oxidoreductase activities” also mentions this compound .

科学研究应用

防污纳滤膜

Singh 等人 (2012) 使用一种新型硅氧烷单体开发了防污纳滤 (NF) 膜。这些膜表现出高亲水性、低表面粗糙度和良好的渗透性,使其能有效地对含中度盐分的水进行脱盐和净化。这项技术对于水处理和脱盐工艺至关重要,特别是在淡水资源有限的地区 (Singh、Prakash、Kulshrestha 和 Shahi,2012)。

Swern 氧化改性

Liu 和 Vederas (1996) 改进了 Swern 氧化工艺,该工艺通常用于将醇转化为醛或酮。他们利用了一种新的亚砜,该亚砜允许高产率转化,并且可以轻松分离和循环利用。这种改性对有机合成和工业应用具有重大意义 (Liu 和 Vederas,1996)。

有毒化学品检测的荧光传感器

Zhang 等人 (2017) 设计了一种荧光传感器,用于检测草酰氯和光气,这两种剧毒化学品用于工业过程中。该传感器以“开启”荧光模式运行,并表现出显着的选择性和灵敏度,使其成为监测和确保工业和公共环境安全性的潜在工具 (Zhang 等人,2017)。

晶体结构分析

Feeder 和 Jones (1994) 观察到 6-氧代-6-(苯氨基)己酸的两种多晶型,有助于理解其分子结构和性质。这项研究有助于理解该化合物在各种应用中的行为,例如在药物和材料科学中 (Feeder 和 Jones,1994)。

环境污染物的生物降解

Catelani 等人 (1973) 在双苯(一种污染物)的降解途径中鉴别出一种化合物,由铜绿假单胞菌产生。了解这些途径对于制定用于环境清理的生物修复策略至关重要 (Catelani、Colombi、Sorlini 和 Treccani,1973)。

作用机制

Target of Action

The primary target of 6-Oxo-6-phenylhexanoyl chloride is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, and it plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid. Inhibition of XO is a strategy used in the treatment of gout and other hyperuricemia-associated diseases .

Mode of Action

It’s suggested that it may act as an inhibitor of xo . Inhibitors of XO work by binding to the active site of the enzyme, preventing it from interacting with its substrate and thus blocking the enzyme’s activity. This results in a decrease in the production of uric acid, which can help to alleviate the symptoms of conditions like gout.

Biochemical Pathways

The compound’s interaction with XO affects the purine metabolism pathway. By inhibiting XO, the conversion of hypoxanthine to xanthine and xanthine to uric acid is blocked. This can lead to a decrease in the levels of uric acid in the body, which can have downstream effects on conditions like gout and other hyperuricemia-associated diseases .

Result of Action

The molecular and cellular effects of 6-Oxo-6-phenylhexanoyl chloride’s action would primarily be a reduction in the levels of uric acid in the body due to the inhibition of XO . This could potentially alleviate the symptoms of conditions associated with hyperuricemia.

属性

IUPAC Name |

6-oxo-6-phenylhexanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-12(15)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUNCVJBJZMYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3145095.png)

![Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3145122.png)